molecular formula C9H6N2O B1398138 1,6-Naphthyridine-5-carbaldehyde CAS No. 1782796-65-9

1,6-Naphthyridine-5-carbaldehyde

Cat. No. B1398138
M. Wt: 158.16 g/mol
InChI Key: KSKFCHXBNMYKDL-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-5-carbaldehyde is a compound that falls under the class of naphthyridines . Naphthyridines are a class of heterocyclic compounds that are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridine and its derivatives can be achieved from a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The starting materials for the synthesis of 1,6-naphthyridines are transformed into the required 1,6-naphthyridines by various methods such as Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Friedländer Condensation : 1,6-Naphthyridine derivatives have been synthesized through Friedländer condensation, a crucial method in heterocyclic chemistry. This process involves the reaction of aminopyridinones with reactive methylenes to form various naphthyridine derivatives, such as benzo[3,4-h][1,6]naphthyridines (Rote et al., 2011).

  • 3-Hydroxy-1,5-naphthyridine Synthesis : A scalable synthesis approach for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde has been described, highlighting the potential for large-scale production of these compounds (Li et al., 2010).

  • Pyrazolo Naphthyridines Formation : The reaction between dichloropyrimidine carbaldehyde and aminocrotonate leads to pyrido[2,3-d]pyrimidine, which further reacts to form pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014).

Photophysical and Fluorescence Studies

  • Fluorescence of Pyrazolo Naphthyridines : Heterocyclic orthoaminoaldehydes such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde were synthesized, and their photophysical properties studied. The absorption and emission of these compounds depend on the substituents present on the benzene ring in the newly annulated pyridine ring (Patil et al., 2010).

  • Interaction with Bovine Serum Albumin (BSA) : The synthesized angular polycyclic naphthyridine derivatives were studied for their interactions with BSA, highlighting their potential as fluorescence probes for studying protein interactions (Patil et al., 2011).

Antimicrobial and Antitumor Activities

  • Antimicrobial Agents : Chromeno[4,3-f][1,8]naphthyridines derivatives, synthesized through a multicomponent reaction, were evaluated for antimicrobial activity. This study demonstrates the potential biomedical applications of these compounds (Gohil et al., 2016).

  • Antitumor Activities : Novel functionalized 1,8-naphthyridine derivatives were synthesized and evaluated for their antiproliferative properties against cancer cells. Several compounds showed high activities, indicating their potential in cancer research and treatment (Fu et al., 2015).

Future Directions

The future directions in the study of 1,6-Naphthyridine-5-carbaldehyde and its derivatives could involve further exploration of their synthesis methods, understanding their mechanism of action, and investigating their potential applications in various fields such as medicine, agriculture, industry, and photophysical applications .

properties

IUPAC Name

1,6-naphthyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKFCHXBNMYKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Li, Z Tian, X Ge, Z Xu, Y Feng, Z Liu - European journal of medicinal …, 2019 - Elsevier
A range of fluorine and naphthyridine–based half-sandwich iridium (III) and ruthenium (II) complexes were synthesized. The iridium complexes possessed excellent antiproliferative …
Number of citations: 44 www.sciencedirect.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com

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